molecular formula C24H22N4O3S B5582861 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5582861
M. Wt: 446.5 g/mol
InChI Key: LYKOITBAFQOUKE-MFKUBSTISA-N
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Description

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxyphenyl group, and a dimethoxyphenyl group

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the benzyloxyphenyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be explored to enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.

    Medicine: Research has indicated its potential in the treatment of certain diseases due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and its potential applications across various fields. Its triazole ring and the presence of both benzyloxyphenyl and dimethoxyphenyl groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-29-21-13-10-19(14-22(21)30-2)23-26-27-24(32)28(23)25-15-17-8-11-20(12-9-17)31-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,32)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKOITBAFQOUKE-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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